4-(Difluoromethyl)-3-methoxypicolinic acid
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Overview
Description
4-(Difluoromethyl)-3-methoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methoxypicolinic acid typically involves the introduction of the difluoromethyl group and the methoxy group onto the pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor. The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and methoxylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methanol. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinic acid derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3-methoxypicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3-methoxypicolinic acid include other picolinic acid derivatives with different substituents, such as:
- 4-(Trifluoromethyl)-3-methoxypicolinic acid
- 4-(Chloromethyl)-3-methoxypicolinic acid
- 4-(Bromomethyl)-3-methoxypicolinic acid
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7F2NO3 |
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Molecular Weight |
203.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-4(7(9)10)2-3-11-5(6)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChI Key |
LWOOXAFRYLUTDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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